![molecular formula C21H19ClN2O4S B187302 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide CAS No. 6194-60-1](/img/structure/B187302.png)
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide, also known as BMS-986142, is a small molecule inhibitor that has shown promising results in treating autoimmune diseases. It was developed by Bristol-Myers Squibb and is currently undergoing clinical trials.
Wirkmechanismus
TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in signaling pathways that regulate the immune response. 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide specifically targets TYK2 and inhibits its activity, which leads to a reduction in the production of cytokines and chemokines that contribute to inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. It has also been shown to be well-tolerated in humans, with no serious adverse effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide in lab experiments is that it specifically targets TYK2, which makes it a useful tool for studying the role of this protein in the immune response. However, one limitation is that it is a small molecule inhibitor, which means that it may not be as effective as other types of drugs that target TYK2.
Zukünftige Richtungen
There are several future directions for research on 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide. One area of interest is its potential use in combination with other drugs to treat autoimmune diseases. Another area of research is the development of more potent TYK2 inhibitors that may be more effective than this compound. Additionally, further studies are needed to fully understand the mechanisms of action of TYK2 inhibitors and their potential side effects.
Synthesemethoden
The synthesis of 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide involves several steps. The first step is the reaction between 2-chloroaniline and benzenesulfonyl chloride to form N-(2-chlorophenyl)benzenesulfonamide. This intermediate is then reacted with 3-methoxyaniline to form 2-[N-(benzenesulfonyl)-3-methoxyanilino]benzenesulfonamide. Finally, the addition of acetic anhydride and triethylamine leads to the formation of this compound.
Wissenschaftliche Forschungsanwendungen
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide has been studied extensively for its potential use in treating autoimmune diseases such as rheumatoid arthritis and lupus. It works by inhibiting the activity of a protein called TYK2, which is involved in the immune response. By blocking TYK2, this compound can reduce inflammation and prevent damage to tissues.
Eigenschaften
CAS-Nummer |
6194-60-1 |
|---|---|
Molekularformel |
C21H19ClN2O4S |
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-17-9-7-8-16(14-17)24(29(26,27)18-10-3-2-4-11-18)15-21(25)23-20-13-6-5-12-19(20)22/h2-14H,15H2,1H3,(H,23,25) |
InChI-Schlüssel |
OBZYHSYCBUQKMN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



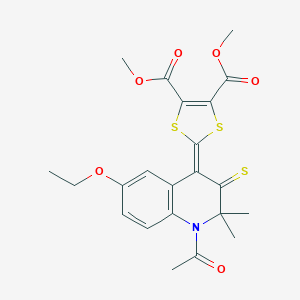
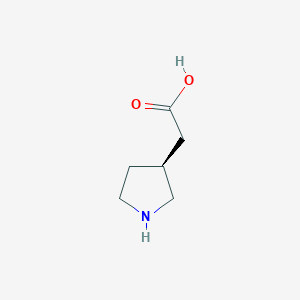
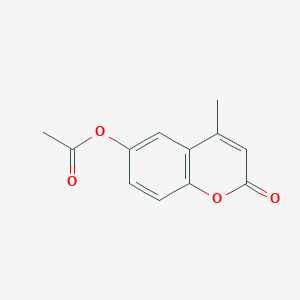
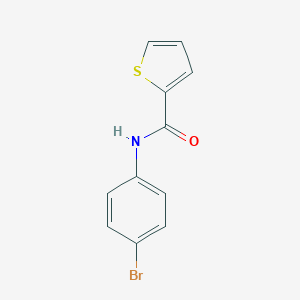
![Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-](/img/structure/B187229.png)
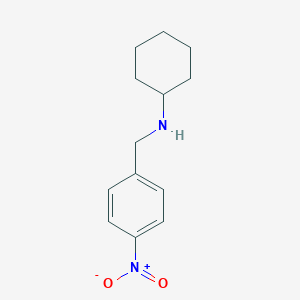
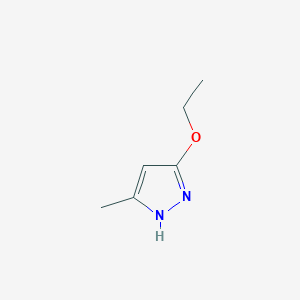
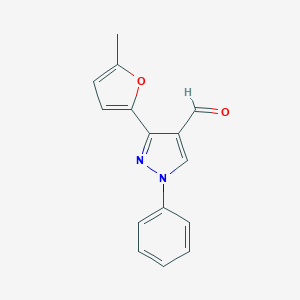
![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187236.png)
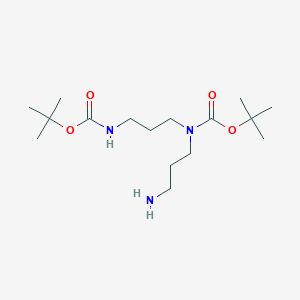
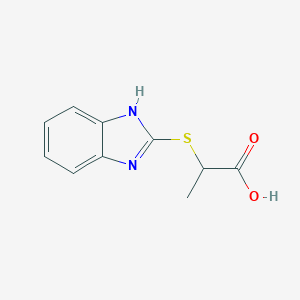
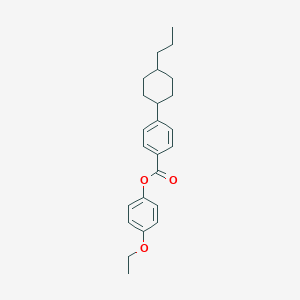
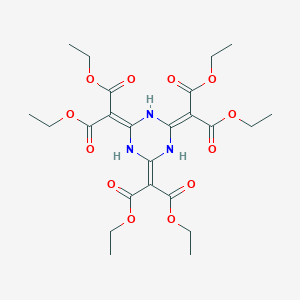
![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)